![molecular formula C13H24N2O4 B2543641 [4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid CAS No. 1353984-41-4](/img/structure/B2543641.png)
[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butoxycarbonylamino group and an acetic acid moiety. The presence of the tert-butoxycarbonyl (Boc) group is particularly significant as it serves as a protective group in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid typically involves the introduction of the tert-butoxycarbonyl group into the piperidine ring. One common method involves the reaction of piperidine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting Boc-protected piperidine is then reacted with bromoacetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) for Boc group removal.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of [4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets. The Boc group serves as a protective group, allowing for selective reactions at other sites on the molecule. Upon removal of the Boc group, the compound can interact with enzymes or receptors, modulating their activity. This makes it a valuable tool in the study of biochemical pathways and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(tert-Butoxycarbonylamino)methyl]benzoic acid
- 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid
- 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
Uniqueness
What sets [4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid apart from similar compounds is its specific structure, which combines the piperidine ring with the acetic acid moiety. This unique combination allows for versatile applications in various fields, particularly in organic synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-8-10-4-6-15(7-5-10)9-11(16)17/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYSGFHXOCCWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
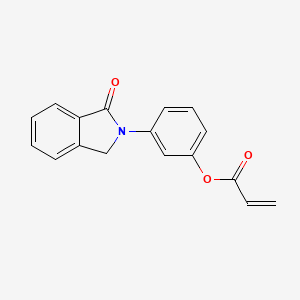
![Ethyl 4-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B2543560.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole](/img/structure/B2543563.png)
![3-[(3-Phenylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2543564.png)
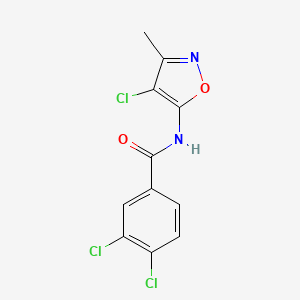

![1-(octahydro-1,4-benzodioxin-6-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2543567.png)
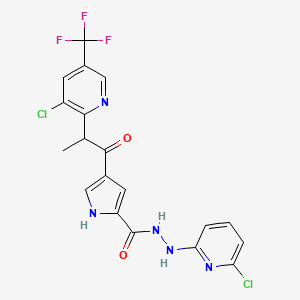
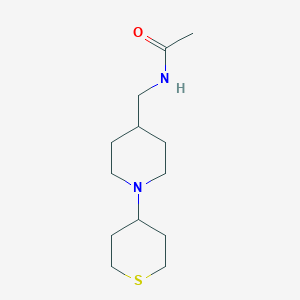
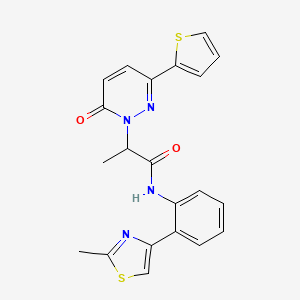
![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543573.png)
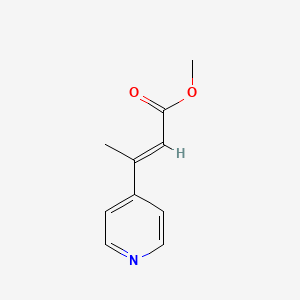

![N'-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-PHENYLPROPANEHYDRAZIDE](/img/structure/B2543581.png)
